molecular formula C10H10O5 B2362598 Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate CAS No. 951626-66-7

Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

Cat. No.: B2362598
CAS No.: 951626-66-7
M. Wt: 210.185
InChI Key: KGUCUAYJFJVZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of bio-based polymers and materials

Mechanism of Action

The mechanism of action of Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with a dioxobutanoate moiety makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUCUAYJFJVZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.